1-(2-Fluorophenyl)piperidin-3-amine
Overview
Description
“1-(2-Fluorophenyl)piperidin-3-amine” is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used in the field of organic chemistry .
Synthesis Analysis
There are several methods for the synthesis of piperidine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring with a fluorophenyl group attached to it .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine : This study describes an environmentally friendly catalytic hydrogenation method to synthesize an important intermediate for Repaglinide, a diabetes medication. The structure of the compound has been confirmed by IR, 1H NMR, and 13C NMR techniques (Liu, Huang, & Zhang, 2011).
Interaction with Monoamine Transporters : A study explored the structure-activity relationships of cis-3,6-disubstituted piperidine derivatives, leading to the development of high-affinity inhibitors of the dopamine transporter (DAT). This shows the potential application of such compounds in neurological research (Kolhatkar et al., 2003).
Nucleophilic Attack on Carbon-Carbon Double Bond : This paper explores the reaction of primary and secondary amines with difluoroethene, shedding light on the chemical behavior of similar compounds in reactions involving carbon-fluorine bonds (Leffek & Maciejewska, 1986).
Applications in Medicinal Chemistry
Synthesis of Piperidine Derivatives for GPCR Targets : This research presents a synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine), which can be utilized as templates to synthesize compounds for G protein-coupled receptor (GPCR) targets (Xie, Huang, Fang, & Zhu, 2004).
Amination of Meso-Bromophenyl(Polyalkyl)Porphyrins : The study discusses palladium-catalyzed amination with cyclic secondary amines, including hydroxypiperidines, to synthesize porphyrins containing a hydroxypiperidine fragment (Artamkina et al., 2008).
Synthesis and Evaluation of PET Ligands for VEGFR2 : A potential imaging agent for the VEGFR2, (18)F-N-(4-bromo-2-fluorophenyl)-7-((1-(2-fluoroethyl)piperidin-3-yl)methoxy)-6-methoxyquinazolin-4-amine, was synthesized and evaluated, suggesting its application in brain imaging using PET (Prabhakaran et al., 2012).
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-(2-Fluorophenyl)piperidin-3-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-(2-fluorophenyl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHIFSCPQPEEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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